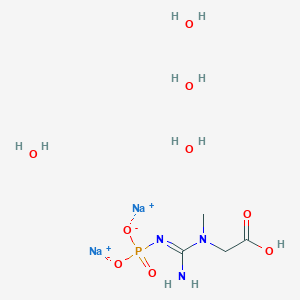
Sodium creatine phosphate dibasic tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium creatine phosphate dibasic tetrahydrate is a chemical compound with various applications in scientific research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium creatine phosphate dibasic tetrahydrate involves specific reaction conditions and reagents. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature and databases .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to produce the compound in high purity and yield, ensuring its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium creatine phosphate dibasic tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. Detailed information on the reaction products can be found in chemical reaction databases and research articles .
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
- ATP Regeneration :
- Assays Involving Creatine Kinase :
- Fluorescence Imaging :
- Golgi Apparatus Studies :
Clinical Research Applications
-
Anesthesia Recovery :
- A randomized controlled trial demonstrated that administration of sodium creatine phosphate during transabdominal cholecystectomy improved recovery parameters in elderly patients. The study found significant enhancements in the bispectral index (BIS) values and reduced recovery times compared to a placebo group .
- Cardiac Protection :
- Neuroprotective Effects :
Data Summary Table
Study on Anesthesia Recovery
In a clinical trial involving elderly patients undergoing surgery, sodium creatine phosphate was administered to assess its impact on recovery metrics. The results indicated that patients receiving the compound had significantly higher BIS values at various time points post-operation, suggesting enhanced consciousness recovery and shorter extubation times compared to those receiving saline alone. This highlights its potential utility in improving surgical outcomes .
Energy Metabolism Research
Studies investigating the role of sodium creatine phosphate in muscle metabolism have shown that it can effectively replenish ATP levels during periods of high energy demand. This has implications not only for athletic performance but also for conditions where muscle energy depletion is a concern, such as muscular dystrophies or during prolonged immobilization.
Wirkmechanismus
The mechanism of action of Sodium creatine phosphate dibasic tetrahydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. Detailed information on the molecular targets and pathways involved can be found in specialized research articles and databases .
Vergleich Mit ähnlichen Verbindungen
Sodium creatine phosphate dibasic tetrahydrate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. Detailed comparisons can be found in chemical databases and research articles .
Eigenschaften
IUPAC Name |
disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2Na.4H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;4*1H2/q;2*+1;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWYWJSJJDCZRQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.O.O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.O.O.O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16N3Na2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













